N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Biological Activity
N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a quinazoline core structure with various substituents that influence its biological activity. The synthesis typically involves multi-step reactions including thioether formation and cyclization processes. The detailed synthetic pathways are crucial for understanding how modifications to the structure can enhance or alter its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cell lines. The mechanism often involves the inhibition of key oncogenic pathways such as the epidermal growth factor receptor (EGFR) signaling pathway .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a spectrum of bacterial strains. Studies suggest that derivatives with similar structural motifs possess broad-spectrum antibacterial effects, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
3. Anti-inflammatory Effects
Compounds in the quinazoline class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This effect is particularly relevant in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression and inflammatory responses.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Disruption of Cell Cycle : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
Properties
IUPAC Name |
N-butan-2-yl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-12-29-22(32)18-11-10-16(21(31)26-15(3)5-2)13-20(18)30-23(29)27-28-24(30)33-14-17-8-6-7-9-19(17)25/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSTXMCVVUDCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.